molecular formula C11H8N4 B1330739 2-(Pyrazin-2-yl)-1H-benzo[d]imidazole CAS No. 2602-88-2

2-(Pyrazin-2-yl)-1H-benzo[d]imidazole

Cat. No. B1330739
CAS RN: 2602-88-2
M. Wt: 196.21 g/mol
InChI Key: RUDHSKFULPGCLM-UHFFFAOYSA-N
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Description

The molecule “2-(Pyrazin-2-yl)-1H-benzo[d]imidazole” is a complex organic compound. It contains a total of 25 bonds, including 17 non-Hydrogen bonds, 16 multiple bonds, 1 rotatable bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 Imidazole .


Synthesis Analysis

The synthesis of imidazole derivatives has seen significant advances in recent years. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of “2-(Pyrazin-2-yl)-1H-benzo[d]imidazole” includes a total of 25 bonds. There are 17 non-Hydrogen bonds, 16 multiple bonds, 1 rotatable bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 Imidazole .


Chemical Reactions Analysis

Imidazole derivatives have been found to be key components in a variety of functional molecules. The bonds constructed during the formation of the imidazole are of particular interest . The reaction conditions for the synthesis of imidazole derivatives are mild enough for the inclusion of a variety of functional groups .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a five-membered aromatic heterocycle widely present in important biological building blocks .

Scientific Research Applications

I have found several scientific research applications for compounds similar to “2-(Pyrazin-2-yl)-1H-benzo[d]imidazole”. Here is a comprehensive analysis focusing on six unique applications:

Anticancer Activity

Compounds with a structure similar to “2-(Pyrazin-2-yl)-1H-benzo[d]imidazole” have been studied for their potential anticancer properties. For instance, certain derivatives have been shown to interact with enzymes like PI3Kα, which are relevant in cancer pathways .

Antimicrobial Evaluation

These compounds have also been evaluated for their antimicrobial properties, including antibacterial and antifungal activities. The effectiveness is often measured by the inhibition zones in bacterial and fungal cultures .

Organic Synthesis

The imidazole ring present in these compounds makes them a versatile scaffold in organic synthesis, allowing for the creation of various derivatives with potential biological activities .

Agrochemical Development

Derivatives of “2-(Pyrazin-2-yl)-1H-benzo[d]imidazole” have been explored for their application in agrochemical development, particularly as potential stimulants for new agrochemicals due to their pharmacophore properties .

Drug Development

The imidazo[1,2-a]pyrazine scaffold is significant in drug development due to its reactivity and ability to exhibit multifarious biological activity, which can be harnessed in creating new therapeutic agents .

Synthetic Methods Progression

Research has been conducted on the synthetic methods involving imidazo[1,2-a]pyrazine structures, illustrating its reactivity and providing insights into more efficient synthesis techniques for related compounds .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antimicrobial activity , suggesting potential targets could be microbial enzymes or proteins

Mode of Action

It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound require further investigation.

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, including those involved in inflammation and oxidative stress

Result of Action

Similar compounds have been reported to exhibit antimicrobial activity , suggesting that this compound may also have potential antimicrobial effects

Safety and Hazards

Imidazole has been found to be potentially harmful if swallowed and may cause serious eye irritation or damage . It is also suspected of damaging fertility or the unborn child .

Future Directions

Imidazole and benzimidazole rings have been commonly used as privileged scaffolds for the development of therapeutic molecules of pharmaceutical or biological interest . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . The development of drugs based on imidazole and benzimidazole bioactive heterocycles has seen recent advances and future directions include further exploration of these compounds for their potential therapeutic uses .

properties

IUPAC Name

2-pyrazin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-4-9-8(3-1)14-11(15-9)10-7-12-5-6-13-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDHSKFULPGCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326487
Record name 2-pyrazinylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrazin-2-yl)-1H-benzo[d]imidazole

CAS RN

2602-88-2
Record name 2-pyrazinylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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